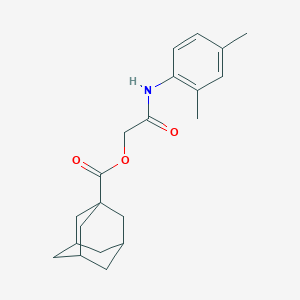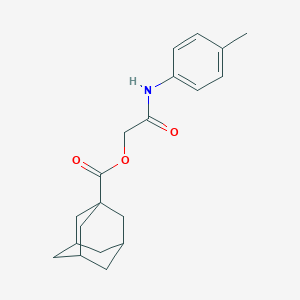![molecular formula C23H23N3O6S B305730 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies.
作用机制
The mechanism of action of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide involves the inhibition of various enzymes and pathways involved in cancer cell growth, inflammation, and diabetes. It has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also improves insulin sensitivity and reduces blood glucose levels in diabetes. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
The advantages of using 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide in lab experiments include its potential applications in cancer research, inflammation, and diabetes. It has also been found to have antioxidant properties, which can be useful in various studies. However, the limitations of using this compound include its high cost and limited availability.
未来方向
There are several future directions for the use of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide in scientific research. One potential direction is the development of new derivatives of this compound with improved activity and selectivity. Another direction is the investigation of its potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide is a novel compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
合成方法
The synthesis of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with 2-amino-2-oxoethyl-4-methoxybenzoate in the presence of a catalyst. The resulting product is then reacted with 2,6-dimethylaniline to obtain the final compound.
科学研究应用
This compound has shown potential applications in various scientific research areas, including cancer research, inflammation, and diabetes. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels.
属性
产品名称 |
2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide |
|---|---|
分子式 |
C23H23N3O6S |
分子量 |
469.5 g/mol |
IUPAC 名称 |
2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23N3O6S/c1-13-5-4-6-14(2)21(13)25-20(28)11-26-22(29)18(33-23(26)30)10-15-7-8-16(17(9-15)31-3)32-12-19(24)27/h4-10H,11-12H2,1-3H3,(H2,24,27)(H,25,28)/b18-10+ |
InChI 键 |
JCEUICLRABJWSY-VCHYOVAHSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)N)OC)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=O |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




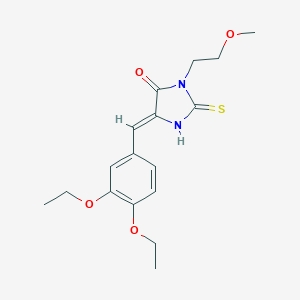
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
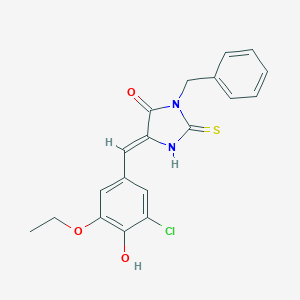
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
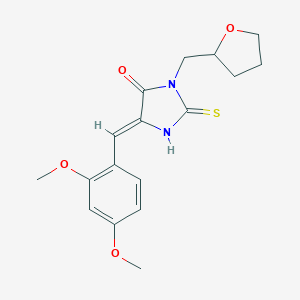
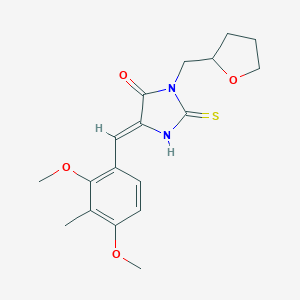
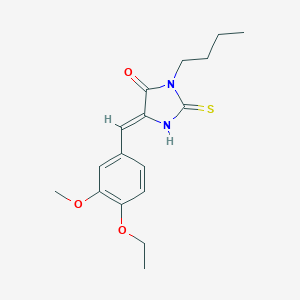
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
